

In-Depth Analysis of MM-589 TFA Cross-Reactivity: A Comparative Guide

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Compound of Interest

Compound Name: MM-589 TFA

Cat. No.: B15606090

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **MM-589 TFA**, a potent inhibitor of the WDR5-MLL interaction, with other relevant alternative compounds. The data presented is compiled from publicly available research to facilitate an objective evaluation of **MM-589 TFA**'s selectivity.

Executive Summary

MM-589 is a highly potent and selective inhibitor of the WD repeat-domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction. Cross-reactivity studies demonstrate that MM-589 exhibits remarkable selectivity for the MLL1 complex over other SET1 family histone methyltransferases. This guide summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Comparative Cross-Reactivity Data

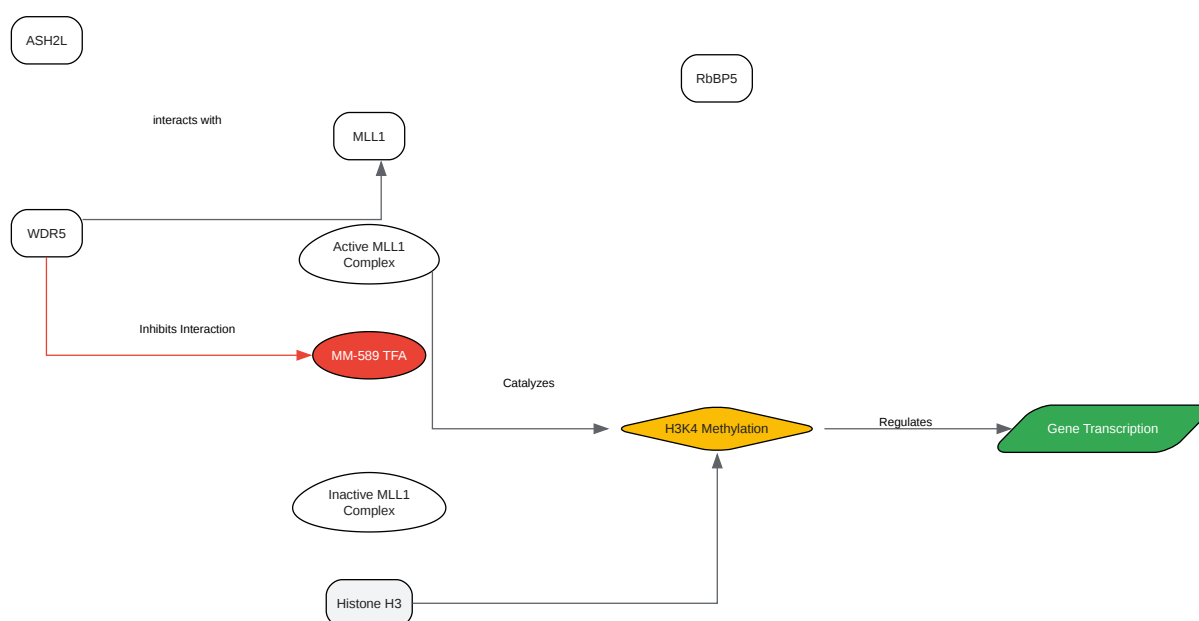
The following table summarizes the inhibitory activity of MM-589 and comparator compounds against various targets.

Compound	Target	Assay Type	IC50 (nM)	Reference
MM-589	WDR5 Binding	Fluorescence Polarization	0.90	[1]
MLL1 HMT Activity	AlphaLISA	12.7	[1]	
MLL2 HMT Activity	AlphaLISA	No inhibition	[2]	
MLL3 HMT Activity	AlphaLISA	No inhibition	[2]	
MLL4 HMT Activity	AlphaLISA	No inhibition	[2]	
SET1a HMT Activity	AlphaLISA	No inhibition	[2]	
SET1b HMT Activity	AlphaLISA	No inhibition	[2]	
MM-401	WDR5 Binding	Fluorescence Polarization	>40-fold less potent than MM-589	[1]
OICR-9429	WDR5 Binding	Isothermal Titration Calorimetry (ITC)	93	[3]
WDR5 Binding	Surface Plasmon Resonance (Biacore)	24	[1]	

Signaling Pathway and Mechanism of Action

MM-589 functions by disrupting the critical protein-protein interaction between WDR5 and MLL1. This interaction is essential for the proper function of the MLL1 histone methyltransferase complex, which plays a key role in regulating gene expression through the methylation of histone H3 at lysine 4 (H3K4). By binding to WDR5, MM-589 prevents the

assembly of a functional MLL1 complex, leading to the inhibition of H3K4 methylation and subsequent downstream effects on gene transcription, particularly in the context of MLL-rearranged leukemias.



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Caption: Mechanism of action of **MM-589 TFA**.

Experimental Protocols

Fluorescence Polarization (FP) Assay for WDR5 Binding

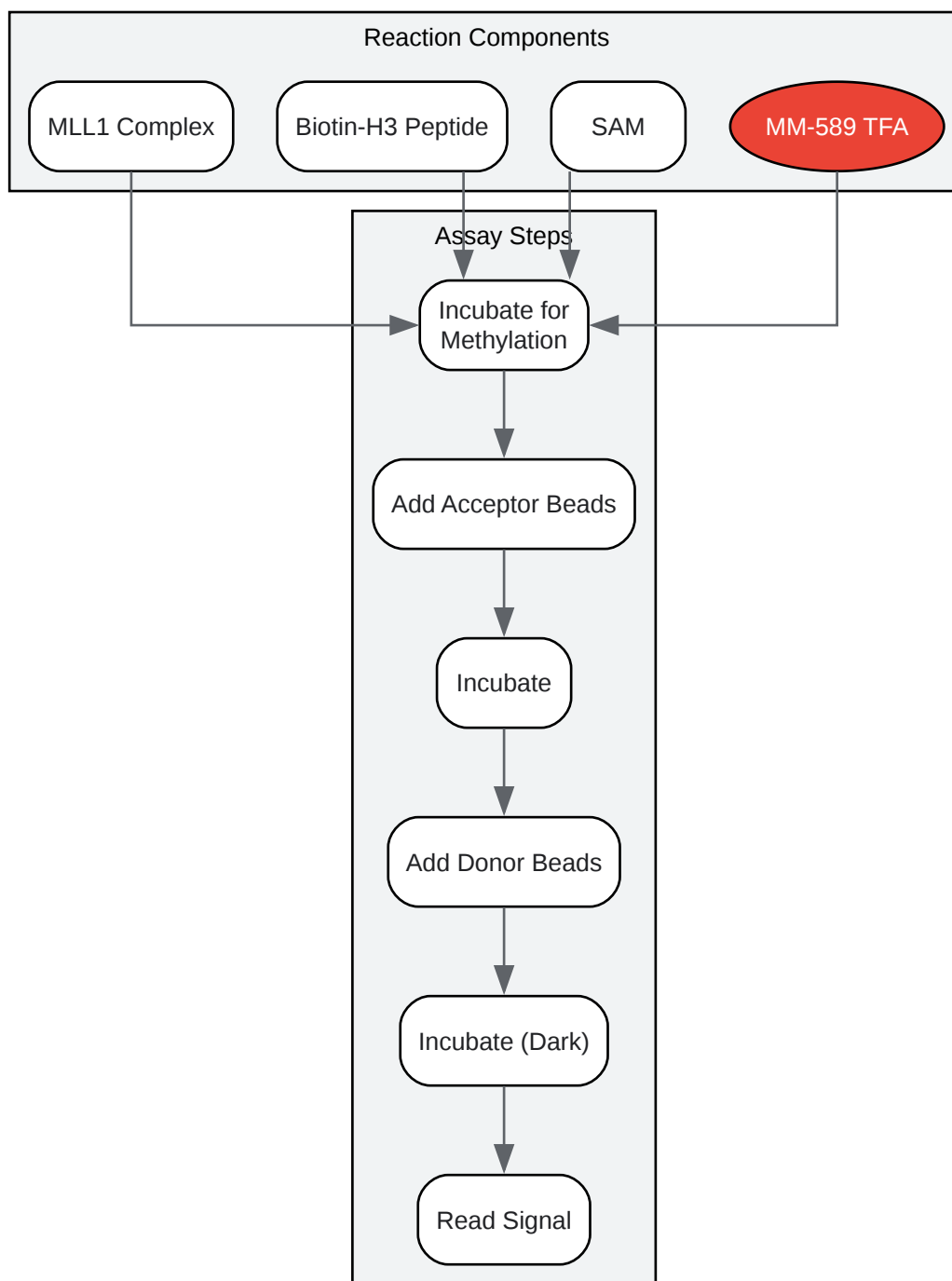
This assay quantitatively measures the binding affinity of MM-589 to WDR5.

- Reagents:
 - Recombinant human WDR5 protein.
 - Fluorescein-labeled MLL1-derived peptide (Win-peptide).
 - Assay Buffer: 100 mM potassium phosphate (pH 8.0), 150 mM NaCl, 0.01% Triton X-100.
 - **MM-589 TFA** and control compounds.
- Procedure:
 - A solution of WDR5 protein and the fluorescein-labeled Win-peptide is prepared in the assay buffer.
 - Serial dilutions of **MM-589 TFA** or control compounds are added to the wells of a 384-well plate.
 - The WDR5/Win-peptide mixture is added to each well.
 - The plate is incubated at room temperature to allow binding to reach equilibrium.
 - Fluorescence polarization is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
- Data Analysis:
 - The decrease in fluorescence polarization, indicating displacement of the labeled peptide by the inhibitor, is plotted against the inhibitor concentration.
 - The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

AlphaLISA Assay for MLL1 Histone Methyltransferase (HMT) Activity

This assay is used to determine the functional inhibition of the MLL1 enzymatic activity.

- Reagents:
 - Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).
 - Biotinylated histone H3 peptide substrate.
 - S-adenosylmethionine (SAM) as a methyl donor.
 - AlphaLISA anti-methylated histone H3 antibody-conjugated acceptor beads.
 - Streptavidin-coated donor beads.
 - AlphaLISA Assay Buffer.
- Procedure:
 - The MLL1 complex, biotinylated H3 peptide, and SAM are combined in the assay buffer.
 - Serial dilutions of **MM-589 TFA** are added to the reaction mixture.
 - The reaction is incubated to allow for histone methylation.
 - AlphaLISA acceptor beads are added, followed by a subsequent incubation.
 - Streptavidin donor beads are added, and the plate is incubated in the dark.
 - The AlphaLISA signal is read on a compatible plate reader.
- Data Analysis:
 - The decrease in the AlphaLISA signal, which corresponds to the inhibition of H3 methylation, is plotted against the inhibitor concentration.
 - The IC50 value is calculated using a suitable curve-fitting model.



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Caption: Workflow for the AlphaLISA HMT assay.

Conclusion

The available data strongly indicates that **MM-589 TFA** is a highly selective inhibitor of the WDR5-MLL1 interaction. Its lack of activity against other SET1 family methyltransferases underscores its specificity. This high degree of selectivity, combined with its potency, makes **MM-589 TFA** a valuable tool for studying the biological roles of the WDR5-MLL1 axis and a promising candidate for further therapeutic development. Researchers utilizing **MM-589 TFA** can have a high degree of confidence in its on-target effects, particularly in cellular models of MLL-rearranged leukemias.

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